molecular formula C23H16F3N3O2 B12609029 N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-74-6

N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea

Katalognummer: B12609029
CAS-Nummer: 917966-74-6
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: FYQRMAGZBFXPSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, a phenyl group, and a trifluoromethoxyphenyl group, making it a versatile molecule in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can inhibit the production of pro-inflammatory cytokines and disrupt microbial cell processes, leading to its anti-inflammatory and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of its quinoline and trifluoromethoxyphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

917966-74-6

Molekularformel

C23H16F3N3O2

Molekulargewicht

423.4 g/mol

IUPAC-Name

1-(2-quinolin-3-ylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)31-18-11-9-17(10-12-18)28-22(30)29-21-8-4-2-6-19(21)16-13-15-5-1-3-7-20(15)27-14-16/h1-14H,(H2,28,29,30)

InChI-Schlüssel

FYQRMAGZBFXPSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.